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Cat. No.: B10773512 Get Quote

Introduction

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer, one of the

"Good's buffers" developed to provide a stable pH environment for a wide range of biochemical

and biological research applications.[1] With a pKa of 6.76 at 25°C, PIPES is an excellent

choice for maintaining a stable pH in the slightly acidic to neutral range of 6.1 to 7.5.[2][3] Its

utility is underscored by its minimal interaction with most metal ions, making it a reliable buffer

for studying metalloenzymes and other metal-dependent biological systems.[1][4] These

application notes provide detailed protocols, recommended working concentrations, and key

considerations for the effective use of PIPES buffer in various research applications.

Physicochemical Properties of PIPES Buffer
A comprehensive understanding of the physicochemical properties of PIPES is essential for its

proper application in experimental design.
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Property Value/Characteristic Reference(s)

Full Chemical Name
Piperazine-N,N′-bis(2-

ethanesulfonic acid)

Molecular Weight 302.37 g/mol

pKa at 25°C 6.76

Effective pH Range 6.1 - 7.5

ΔpKa/°C -0.0085

Solubility in Water Poor

Solubility in NaOH(aq) Soluble

Metal Ion Binding
Negligible for most common

metal ions

UV Absorbance (260-280 nm) Negligible

Recommended Working Concentrations
The optimal working concentration of PIPES buffer can vary significantly depending on the

specific application. The following table summarizes typical concentration ranges for various

experimental systems.
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Application
Typical Working
Concentration

Key
Considerations

Reference(s)

Enzyme Kinetics

Assays
20 - 100 mM

Ensure the

concentration is

sufficient to maintain

pH without inhibiting

enzyme activity.

Cell Culture 10 - 25 mM

Higher concentrations

can be toxic to some

cell lines.

Cation-Exchange

Chromatography
10 - 50 mM

Higher concentrations

can interfere with

protein binding to the

resin due to increased

ionic strength.

Size-Exclusion

Chromatography
20 - 150 mM

Concentration can be

adjusted to optimize

protein stability and

prevent aggregation.

Microtubule

Polymerization Assays
80 - 100 mM

Higher concentrations

are often required for

optimal tubulin

assembly.

Electron Microscopy

Fixation
50 - 100 mM

Used to buffer

glutaraldehyde and

formaldehyde

solutions to preserve

cellular structures.

Experimental Protocols
Preparation of 1 M PIPES Stock Solution (pH 6.8)
This protocol describes the preparation of a 1 M stock solution of PIPES buffer.
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Materials:

PIPES (free acid) (MW: 302.37 g/mol )

10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

Deionized water (dH₂O)

Calibrated pH meter

Magnetic stirrer and stir bar

Volumetric flask (1 L)

0.22 µm filter for sterilization

Procedure:

Weigh out 302.37 g of PIPES free acid and add it to a beaker containing approximately 800

mL of dH₂O.

Place the beaker on a magnetic stirrer and add a stir bar.

The free acid form of PIPES has low solubility in water. Slowly add 10 M NaOH or KOH

solution dropwise while monitoring the pH. The PIPES will dissolve as the pH increases.

Continue to add the base until the PIPES is fully dissolved and the pH of the solution

reaches 6.8.

Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.

Bring the final volume to 1 L with dH₂O.

For applications requiring sterile conditions, filter the buffer through a 0.22 µm filter.

Store the stock solution at 4°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10773512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Preparing 1 M PIPES Stock Solution

Preparation

Finalization

Weigh 302.37g PIPES

Add to 800 mL dH₂O

Stir and slowly add NaOH/KOH to dissolve and adjust pH to 6.8

Transfer to 1 L volumetric flask

Add dH₂O to 1 L

Sterilize with 0.22 µm filter

Store at 4°C

Click to download full resolution via product page

Workflow for preparing a 1 M PIPES stock solution.
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Application Protocol: In Vitro Tubulin Polymerization
Assay
PIPES buffer is a common component in buffers used for in vitro microtubule polymerization

assays.

Materials:

Lyophilized tubulin

PIPES buffer (1 M stock, pH 6.8)

MgCl₂ (1 M stock)

EGTA (0.5 M stock)

GTP (100 mM stock)

Glycerol

Ice bucket

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at

340 nm

96-well plates

Procedure:

Prepare Polymerization Buffer (PEM Buffer):

To prepare 10 mL of 1X PEM buffer, combine:

1 mL of 1 M PIPES (pH 6.8) for a final concentration of 100 mM.

10 µL of 1 M MgCl₂ for a final concentration of 1 mM.

20 µL of 0.5 M EGTA for a final concentration of 1 mM.
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Bring the final volume to 10 mL with dH₂O.

Keep the buffer on ice.

Reconstitute Tubulin:

Reconstitute lyophilized tubulin in cold PEM buffer to a final concentration of 2 mg/mL.

Keep the tubulin solution on ice to prevent premature polymerization.

Prepare Reaction Plate:

In a pre-chilled 96-well plate, add any test compounds or vehicle controls.

Initiate Polymerization:

To the reconstituted tubulin solution, add GTP to a final concentration of 1 mM and, if

desired, glycerol to a final concentration of 10%.

Immediately add the tubulin solution to the wells of the 96-well plate.

Monitor Polymerization:

Place the plate in the spectrophotometer pre-warmed to 37°C.

Monitor the increase in absorbance at 340 nm over time. The increase in absorbance

corresponds to the polymerization of tubulin into microtubules.
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Experimental Workflow for Tubulin Polymerization Assay

Preparation

Assay

Prepare PEM Buffer
(100 mM PIPES)

Reconstitute Tubulin (2 mg/mL)
in cold PEM Buffer

Initiate polymerization
(add GTP, add to plate)

Prepare 96-well plate with
test compounds

Monitor absorbance at 340 nm
at 37°C

Analyze polymerization kinetics

Click to download full resolution via product page

Workflow for an in vitro tubulin polymerization assay.

Application Protocol: Cation-Exchange Chromatography
(CEX)
PIPES is a suitable buffer for CEX when a pH below 7.0 is needed to maintain a protein's net

positive charge.

Materials:

Cation-exchange chromatography column
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Chromatography system (e.g., FPLC)

Binding Buffer: 20 mM PIPES, pH 6.5

Elution Buffer: 20 mM PIPES, 1 M NaCl, pH 6.5

Protein sample, dialyzed into Binding Buffer

0.22 µm filters

Procedure:

Buffer Preparation: Prepare Binding and Elution buffers using a 1 M PIPES stock solution

and adjust the pH as needed. Filter the buffers through a 0.22 µm filter.

Column Equilibration: Equilibrate the cation-exchange column with at least 5 column

volumes of Binding Buffer.

Sample Loading: Load the protein sample onto the equilibrated column.

Wash: Wash the column with Binding Buffer until the absorbance at 280 nm returns to

baseline, indicating that all unbound proteins have been washed through.

Elution: Elute the bound protein using a linear gradient of 0-100% Elution Buffer over 10-20

column volumes. Alternatively, a step elution can be used.

Fraction Collection: Collect fractions throughout the elution process.

Analysis: Analyze the collected fractions for the protein of interest using methods such as

SDS-PAGE and UV absorbance at 280 nm.

Logical Relationships and Considerations
The choice of buffer is a critical decision in experimental design. The following diagram

illustrates the decision-making process for selecting PIPES buffer.
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Decision Logic for Using PIPES Buffer

Start: Need a biological buffer

Is the desired pH between 6.1 and 7.5?

Are metal ions present and critical for the assay?

Yes

Consider an alternative buffer (e.g., HEPES, Tris)

No

Does the experiment involve strong oxidizing agents or redox reactions?

Yes

PIPES is a suitable choice

No (or metal binding is not a concern)

No Yes (PIPES can form radicals)

Click to download full resolution via product page

Decision-making flowchart for selecting PIPES buffer.

Concluding Remarks
PIPES buffer is a versatile and reliable buffering agent for a multitude of applications in life

science research. Its stable pH range, minimal metal ion binding, and low UV absorbance

make it an ideal choice for enzyme assays, cell culture, chromatography, and other biochemical

applications. By adhering to the recommended working concentrations and protocols outlined

in these application notes, researchers can ensure the integrity and reproducibility of their

experimental results. However, it is important to consider the potential for radical formation in

redox-active systems and to select an alternative buffer when necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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